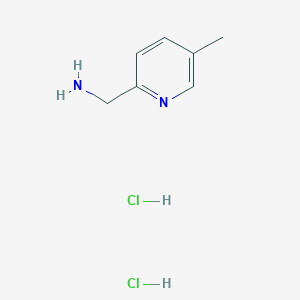

![molecular formula C17H19N3O3 B2505876 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108845-37-8](/img/structure/B2505876.png)

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a pyrazolo[1,5-a]pyrazin derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various properties and activities, including antimitotic agents, antibacterial, antioxidant, and potential anti-inflammatory applications .

Synthesis Analysis

The synthesis of pyrazoline and pyrazole derivatives typically involves the reaction of appropriate precursors such as chalcones, hydrazines, and isothiocyanates under reflux conditions or through multicomponent reactions . For instance, the synthesis of a related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, was achieved using a chalcone and hydrazine, yielding a pale yellow powder with strong antioxidant activity . Similarly, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin derivatives is characterized by the presence of a pyrazole ring fused to a pyrazine ring. The structural elucidation of these compounds is often performed using spectroscopic techniques such as NMR and X-ray crystallography . For example, a related compound crystallized in the trigonal space group and exhibited intermolecular hydrogen bonding, which was confirmed by NBO analysis . Another study reported the second monoclinic polymorph of a pyrazolone derivative, highlighting the importance of crystallography in determining molecular conformation .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin derivatives can undergo various chemical reactions, including alkylation, condensation, and reactions with electrophiles such as dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid, leading to different substituted products . These reactions are often guided by the functional groups present on the pyrazole and pyrazine rings, which can influence the reactivity and the type of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin derivatives are influenced by their molecular structure, including the presence of substituents such as methoxy, hydroxymethyl, and chlorophenyl groups . These substituents can affect the compound's solubility, melting point, and stability. Additionally, the presence of electron-donating or electron-withdrawing groups can impact the compound's electronic properties and, consequently, its biological activity. For example, the presence of a methoxy group was essential for the high cell growth inhibition observed in a series of indenopyrazoles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the chemical compound . These compounds were synthesized and characterized, showing potential for various applications in scientific research (Hassan, Hafez, & Osman, 2014).

Reaction with Carbonyl Compounds

- Research on the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds to produce derivatives like 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones explores the versatility of related pyrazole compounds in synthetic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Potential Anticancer Applications

- A study synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones and tested their in vitro cytotoxic activity against lung cancer cells, A549 and H322. This highlights the potential therapeutic applications of structurally similar compounds (Zheng, Shao, Zhao, & Miao, 2011).

Acoustic Properties

- A study investigated the acoustic properties of derivatives like 1-phenyl-3-(2-hydroxy-3-bromo-5-methylphenyl)-5-(4-methoxyphenyl) pyrazole in different solvents, providing insights into the physical characteristics of pyrazole-based compounds (Ikhe, Rajput, & Narwade, 2005).

Biological Evaluation for Diabetes

- Novel pyrazole-based heterocycles attached to sugar moieties were synthesized and evaluated for anti-diabetic activity, demonstrating the potential of pyrazole derivatives in medicinal chemistry (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Facile Synthesis of Pyrazolo[1,5-a]Pyrazine Derivatives

- A study described a facile one-pot synthesis protocol for pyrazolo[1,5-a]pyrazine derivatives, highlighting an efficient method for producing structurally similar compounds (Zaremba et al., 2013).

Synthesis and Fluorescent Properties

- A series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized and characterized for their fluorescent properties, indicating their potential use in imaging and sensing applications (Zheng et al., 2011).

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)15-14(11-21)16-17(22)19(9-10-23-2)7-8-20(16)18-15/h3-8,21H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFBMPSNUCUAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)